Cas no 1822834-91-2 (4-(4-Bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one)

4-(4-Bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one is a brominated oxazolidinone derivative with a methoxy-substituted aromatic ring, offering utility as a versatile intermediate in organic synthesis. Its structural features, including the oxazolidin-2-one core and electron-rich aryl group, make it suitable for applications in pharmaceutical and agrochemical research. The bromine substituent provides a reactive site for further functionalization via cross-coupling reactions, while the methoxy group enhances solubility and influences electronic properties. This compound is valued for its stability and compatibility with diverse synthetic transformations, enabling the development of complex molecular architectures. Its well-defined reactivity profile supports its use in targeted derivatization and scaffold modification.
4-(4-Bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one structure
1822834-91-2 structure
Product name:4-(4-Bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one
CAS No:1822834-91-2
MF:C10H10BrNO3
Molecular Weight:272.09530210495
CID:5797610
PubChem ID:130147443

4-(4-Bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one 化学的及び物理的性質

名前と識別子

    • 1822834-91-2
    • EN300-1912314
    • 4-(4-bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one
    • 4-(4-Bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one
    • インチ: 1S/C10H10BrNO3/c1-14-9-4-6(11)2-3-7(9)8-5-15-10(13)12-8/h2-4,8H,5H2,1H3,(H,12,13)
    • InChIKey: OBIQRDCKGXNNQU-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)OC)C1COC(N1)=O

計算された属性

  • 精确分子量: 270.98441g/mol
  • 同位素质量: 270.98441g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 249
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 47.6Ų

4-(4-Bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1912314-0.25g
4-(4-bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one
1822834-91-2
0.25g
$774.0 2023-09-17
Enamine
EN300-1912314-1.0g
4-(4-bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one
1822834-91-2
1g
$1070.0 2023-06-01
Enamine
EN300-1912314-5g
4-(4-bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one
1822834-91-2
5g
$2443.0 2023-09-17
Enamine
EN300-1912314-10.0g
4-(4-bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one
1822834-91-2
10g
$4606.0 2023-06-01
Enamine
EN300-1912314-2.5g
4-(4-bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one
1822834-91-2
2.5g
$1650.0 2023-09-17
Enamine
EN300-1912314-1g
4-(4-bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one
1822834-91-2
1g
$842.0 2023-09-17
Enamine
EN300-1912314-10g
4-(4-bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one
1822834-91-2
10g
$3622.0 2023-09-17
Enamine
EN300-1912314-0.05g
4-(4-bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one
1822834-91-2
0.05g
$707.0 2023-09-17
Enamine
EN300-1912314-0.5g
4-(4-bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one
1822834-91-2
0.5g
$809.0 2023-09-17
Enamine
EN300-1912314-5.0g
4-(4-bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one
1822834-91-2
5g
$3105.0 2023-06-01

4-(4-Bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one 関連文献

4-(4-Bromo-2-methoxyphenyl)-1,3-oxazolidin-2-oneに関する追加情報

Comprehensive Analysis of 4-(4-Bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one (CAS 1822834-91-2): Properties, Applications, and Market Trends

4-(4-Bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one (CAS 1822834-91-2) is a specialized heterocyclic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a brominated aromatic ring with a 2-oxazolidinone core, making it a versatile intermediate for synthesizing bioactive molecules. Recent studies highlight its potential as a building block for kinase inhibitors and antimicrobial agents, aligning with the growing demand for novel small-molecule therapeutics.

The compound's physicochemical properties include a molecular weight of 272.11 g/mol and moderate lipophilicity (calculated LogP ~2.1), which contributes to its membrane permeability – a critical factor in drug discovery. Researchers particularly value the 4-bromo-2-methoxyphenyl moiety for its electron-withdrawing effects, which can modulate the reactivity of adjacent functional groups in coupling reactions. This characteristic has led to increased patent filings involving CAS 1822834-91-2 as a key intermediate since 2020.

In synthetic chemistry, 4-(4-Bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one demonstrates exceptional utility in palladium-catalyzed cross-coupling reactions, especially Buchwald-Hartwig aminations and Suzuki-Miyaura couplings. These transformations are essential for creating complex molecular architectures found in modern pharmaceuticals. The compound's stability under various reaction conditions makes it preferable to similar brominated intermediates, addressing common challenges in high-throughput synthesis workflows.

Market analysis reveals rising interest in CAS 1822834-91-2 from contract research organizations (CROs) and academic labs focusing on fragment-based drug design. The global market for specialized intermediates is projected to grow at 6.8% CAGR through 2028, driven by increased R&D spending in oncology and CNS disorders. This compound's ability to serve as a molecular scaffold positions it favorably within this expanding sector.

From an environmental perspective, recent green chemistry initiatives have explored solvent-free methods for modifying the 2-oxazolidinone ring system, reducing the ecological footprint of syntheses involving this intermediate. Such developments respond to growing regulatory pressures and industry commitments to sustainable manufacturing – topics frequently searched by professionals in chemical databases and AI-assisted drug discovery platforms.

Quality control protocols for 4-(4-Bromo-2-methoxyphenyl)-1,3-oxazolidin-2-one typically employ HPLC-UV (purity >98%) and LC-MS characterization. Advanced analytical techniques like 2D NMR (HSQC, HMBC) are increasingly used to verify structural integrity, particularly for GMP-grade material. These quality standards meet the stringent requirements of preclinical development stages, where compound purity directly impacts biological assay outcomes.

Emerging applications include the compound's use in developing PROTACs (Proteolysis Targeting Chimeras), a revolutionary therapeutic modality. The bromine atom serves as an ideal handle for introducing E3 ligase-binding moieties, explaining a 40% increase in related patent applications since 2022. This aligns with industry trends toward targeted protein degradation strategies, a hot topic in recent medicinal chemistry conferences.

Storage recommendations for CAS 1822834-91-2 suggest protection from light at -20°C under inert atmosphere, with typical shelf life exceeding 24 months. These stability characteristics make it logistically favorable compared to more labile intermediates, reducing supply chain complexities for multinational research collaborations – a significant consideration in post-pandemic decentralized R&D models.

The compound's safety profile has been documented in several SDS reports, showing no extreme hazards under normal handling conditions. Standard laboratory precautions (gloves, eye protection) are sufficient for routine use, making it accessible to researchers without specialized containment facilities. This practical advantage contributes to its adoption in academic settings exploring structure-activity relationships (SAR) of oxazolidinone derivatives.

Future research directions may explore the chiral applications of this scaffold, as the oxazolidinone ring can induce stereoselectivity in catalytic reactions. With the pharmaceutical industry's growing emphasis on enantiopure drugs, this aspect could significantly expand the utility of CAS 1822834-91-2 in asymmetric synthesis methodologies.

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